molecular formula C9H12N2O B13319375 4-Cyclopropoxybenzene-1,2-diamine

4-Cyclopropoxybenzene-1,2-diamine

Cat. No.: B13319375
M. Wt: 164.20 g/mol
InChI Key: SOMOHFMZUXXATP-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzene-1,2-diamine is an organic compound with the molecular formula C9H12N2O It consists of a benzene ring substituted with a cyclopropoxy group at the fourth position and two amino groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxybenzene-1,2-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with cyclopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products:

    Oxidation: 4-Cyclopropoxybenzene-1,2-dinitrobenzene.

    Reduction: this compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxybenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    Benzene-1,2-diamine: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Methoxybenzene-1,2-diamine: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.

    4-Ethoxybenzene-1,2-diamine: Similar to 4-Cyclopropoxybenzene-1,2-diamine but with an ethoxy group, leading to different steric and electronic properties.

Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-cyclopropyloxybenzene-1,2-diamine

InChI

InChI=1S/C9H12N2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,10-11H2

InChI Key

SOMOHFMZUXXATP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)N

Origin of Product

United States

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